1-({1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperidine-4-carboxamide
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Overview
Description
1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a piperidine ring system. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Carbonyl Groups: Carbonyl groups are introduced through acylation reactions, often using acyl chlorides or anhydrides under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in medicinal chemistry.
N-Methylpiperidine: Known for its use as a solvent and intermediate in organic synthesis.
Piperidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
The uniqueness of 1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28ClN3O5S |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
1-[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H28ClN3O5S/c1-2-29-18-6-5-16(12-17(18)21)30(27,28)24-9-3-4-15(13-24)20(26)23-10-7-14(8-11-23)19(22)25/h5-6,12,14-15H,2-4,7-11,13H2,1H3,(H2,22,25) |
InChI Key |
XMMRGYPLMHZJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)C(=O)N)Cl |
Origin of Product |
United States |
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